Cas no 136379-60-7 (1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-)
![1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- structure](https://fr.kuujia.com/scimg/cas/136379-60-7x500.png)
136379-60-7 structure
Nom du produit:1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
- fumonisin B4
- 1,2,3-Propanetricarboxylic acid, 1,1'-((1S,2R)-1-(12-amino-11-hydroxy-2-methyltridecyl)-2-((1R)-1-methylpentyl)-1,2-ethanediyl) ester
- 2,2'-{[(5S,6S,7R,9R,18S,19R)-19-amino-18-hydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid
- NS00094921
- HY-N12329
- (2R,2'R)-2,2'-{[(5R,6R,7S,9S,18S,19S)-19-amino-18-hydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}disuccinic acid
- (2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
- 136379-60-7
- CS-0897823
- Q63395740
- LMSP01080025
- CHEBI:133832
- CHEBI:184805
- 2-[2-({19-amino-6-[(3,4-dicarboxybutanoyl)oxy]-18-hydroxy-5,9-dimethylicosan-7-yl}oxy)-2-oxoethyl]butanedioic acid
- 2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
-
- Piscine à noyau: InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)
- La clé Inchi: WYYKRDVIBOEORL-UHFFFAOYSA-N
- Sourire: CCCCC(C(C(OC(CC(C(=O)O)CC(=O)O)=O)CC(CCCCCCCCC(C(N)C)O)C)OC(CC(C(=O)O)CC(=O)O)=O)C
Propriétés calculées
- Qualité précise: 689.399
- Masse isotopique unique: 689.399
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 31
- Complexité: 1000
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 248A^2
Propriétés expérimentales
- Dense: 1.19
- Point d'ébullition: 821.1°Cat760mmHg
- Point d'éclair: 450.4°C
- Indice de réfraction: 1.512
1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Littérature connexe
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
136379-60-7 (1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-) Produits connexes
- 136379-59-4(1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,4R,11S,12R)-12-amino-4,11-dihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester)
- 116355-83-0(Fumonisin B1)
- 116355-84-1(Fumonisin B2)
- 56187-93-0(4-(Phenyl-D5)-3-buten-2-one)
- 1805884-11-0(1-(4-Bromo-3-(fluoromethoxy)phenyl)propan-1-one)
- 2137857-45-3(2,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)aniline)
- 859070-61-4(4-Acetamido-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)
- 185144-22-3(2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(2-propen-1-yl) ester, (3S)-)
- 149353-82-2(2-acetyl-2,3-dihydro-1H-isoindole-5-carboxylic acid)
- 33252-91-4(Thiophene, 2-ethyl-5-iodo-)
Fournisseurs recommandés
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
